![molecular formula C7H7ClN4O2 B3302729 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine CAS No. 918889-15-3](/img/structure/B3302729.png)
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine
Overview
Description
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C7H7ClN4O2 and a molecular weight of 214.61 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its pyrimidine ring, which is substituted with a chlorine atom, a nitro group, and a cyclopropylamine group.
Preparation Methods
The synthesis of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then chlorinated.
Cyclopropylamine Addition: Cyclopropylamine is introduced to the chlorinated pyrimidine under controlled conditions.
Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases, particularly those involved in cancer progression and metabolic regulation. Kinases are critical enzymes that regulate various cellular processes, including growth, metabolism, and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and obesity.
- Targeting MNK2 : 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine has shown efficacy against MNK2 (MAP kinase-interacting serine/threonine-protein kinase 2), which plays a crucial role in the regulation of protein synthesis and is implicated in various cancers and metabolic disorders. Inhibition of MNK2 can potentially reduce tumor growth and improve insulin sensitivity, making this compound a candidate for treating type 2 diabetes and obesity .
Anti-Cancer Potential
The compound's ability to inhibit kinases associated with cancer cell proliferation positions it as a promising candidate for cancer therapy. Specifically, its action against mutated forms of the epidermal growth factor receptor (EGFR) has been noted, which is significant in non-small cell lung cancer (NSCLC) treatment .
Chemical Characteristics
The compound has the molecular formula C7H7ClN4O2, with a molecular weight of 214.61 g/mol. It is characterized by its chlorinated pyrimidine structure, which contributes to its biological activity .
Case Study: Anti-Metabolic Disease Effects
Research indicates that compounds similar to this compound have been effective in managing metabolic diseases by modulating insulin signaling pathways through MNK inhibition .
Case Study: Cancer Treatment Trials
Clinical trials involving pyrimidine-based inhibitors have demonstrated promising results in reducing tumor size and improving patient outcomes in NSCLC patients with specific genetic mutations .
Comparative Analysis of Kinase Inhibitors
Compound Name | Target Kinases | Application Area | Notes |
---|---|---|---|
This compound | MNK2 | Cancer & Metabolic Disorders | Potent inhibitor; promising results |
MRT67307 | Various | Cancer | FDA-approved; broader kinase profile |
CGP57380 | MNK1/MNK2 | Metabolic Disorders | Focused on obesity and diabetes |
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are still under investigation, but it is known to affect protein synthesis and cellular signaling .
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine can be compared with other similar compounds such as:
2-chloro-N-isopropyl-5-nitropyrimidin-4-amine: This compound has an isopropyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Biological Activity
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine (CAS No. 918889-15-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom and a nitro group, along with a cyclopropyl amine moiety. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways.
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain kinases and enzymes involved in metabolic processes. Notably, it has been identified as a potential inhibitor of MNK2 (MAP kinase-interacting kinase 2), which plays a significant role in regulating metabolic diseases such as obesity and diabetes mellitus .
Target Enzymes
- MNK2 : Inhibition of MNK2 has implications for metabolic regulation and anti-inflammatory therapy .
- NAPE-PLD : Related pyrimidine derivatives have shown inhibitory effects on NAPE-producing enzymes, suggesting similar potential for this compound .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : In vitro studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation, indicating potential anticancer properties .
- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Metabolic Regulation : By targeting MNK2, the compound may influence pathways related to glucose homeostasis and thermogenesis, making it a candidate for treating metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings include:
Substituent | Effect on Activity |
---|---|
Chlorine at C2 | Enhances antiproliferative activity |
Nitro group at C5 | Increases enzyme inhibition potential |
Cyclopropyl amine | Contributes to selectivity against MNK2 |
Studies suggest that modifications to the substituents can significantly alter the compound's potency and selectivity against target enzymes, highlighting the importance of precise structural configurations in drug design .
Case Studies
Several studies have explored the biological activity of related pyrimidine derivatives, providing insights into the potential applications of this compound:
-
Inhibition of COX Enzymes : Research demonstrated that structurally similar compounds effectively inhibited COX-1 and COX-2 activities, with IC50 values indicating promising anti-inflammatory potential .
Compound IC50 (COX-1) IC50 (COX-2) Compound A 19.45 µM 42.1 µM Compound B 26.04 µM 31.4 µM - Anticancer Activity : A study reported that certain pyrimidine derivatives exhibited significant antiproliferative effects on HeLa cells at concentrations lower than 10 µM, suggesting that similar effects may be observed with this compound .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-7-9-3-5(12(13)14)6(11-7)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWSQRLDWYRIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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